molecular formula C14H19N3S B11814940 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole

6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole

Cat. No.: B11814940
M. Wt: 261.39 g/mol
InChI Key: FKUNPTVIMSJWNR-UHFFFAOYSA-N
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Description

6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole is a chemical compound of significant interest in medicinal chemistry and oncology research, primarily recognized for its role as a precursor or core structure in the development of potent and selective kinase inhibitors. Its key research value lies in its structural similarity to established pharmacophores, particularly its benzo[d]thiazole scaffold, which is a privileged structure in drug discovery. A primary application of this compound is in the investigation of PI3Kα (Phosphoinositide 3-Kinase alpha) signaling pathways . Research indicates that derivatives built upon this core structure demonstrate potent inhibitory activity against PI3Kα, a critical enzyme frequently dysregulated in a wide array of cancers. By targeting PI3Kα, researchers utilize this compound to study cell proliferation, survival, and metabolism, providing valuable insights into oncogenesis and potential therapeutic strategies. The compound's mechanism of action, when developed into active inhibitors, typically involves competitively binding to the ATP-binding site of the PI3Kα enzyme, thereby preventing the phosphorylation of its lipid substrates and subsequent downstream activation of the AKT/mTOR signaling cascade. This targeted interruption makes it a crucial tool for probing phosphatidylinositol-3-kinase-related biochemical mechanisms and for the preclinical evaluation of novel anticancer agents. Supplied as a high-purity compound, it is intended for use in in vitro assay development, high-throughput screening campaigns, and structure-activity relationship (SAR) studies to optimize potency and selectivity for specific kinase targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

2-piperazin-1-yl-6-propan-2-yl-1,3-benzothiazole

InChI

InChI=1S/C14H19N3S/c1-10(2)11-3-4-12-13(9-11)18-14(16-12)17-7-5-15-6-8-17/h3-4,9-10,15H,5-8H2,1-2H3

InChI Key

FKUNPTVIMSJWNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Thioureas

The benzothiazole scaffold is commonly constructed via cyclization of thiourea derivatives. For example, 4-isopropyl-2-aminothiophenol serves as a critical intermediate. Treatment with carbon disulfide (CS₂) in alkaline conditions generates a thiourea intermediate, which undergoes acid-catalyzed cyclization to form the benzothiazole ring. Modifications to this method include using Lawesson’s reagent for thioamide formation, followed by cyclization with hydrochloric acid.

Reaction Conditions:

  • Thiourea formation: 4-Isopropyl-2-aminothiophenol + CS₂, NaOH (ethanol, reflux, 4–6 h).

  • Cyclization: HCl (conc.), 80–90°C, 2 h.

Multi-Component Reactions (MCRs)

The Biginelli reaction, adapted for thiazole synthesis, enables one-pot assembly of the benzothiazole core. A mixture of 4-isopropylbenzaldehyde , thiourea, and ethyl acetoacetate in ethanol with a Lewis acid catalyst (e.g., SrCl₂·6H₂O) yields dihydropyrimidinethione intermediates, which are oxidized to the aromatic benzothiazole.

Optimization:

  • Catalyst: 10 mol% SrCl₂·6H₂O improves yield to 75–80%.

  • Solvent: Ethanol or acetic acid enhances reaction efficiency.

Regioselective Introduction of the Isopropyl Group

Friedel-Crafts Alkylation

Post-cyclization alkylation introduces the isopropyl group at position 6. 6-Hydroxybenzo[d]thiazole reacts with isopropyl bromide in the presence of AlCl₃ (Lewis acid) under reflux.

Challenges:

  • Competing reactions at other positions necessitate careful temperature control (40–50°C).

  • Yield: 50–60% after recrystallization.

Directed Ortho-Metalation (DoM)

A directed metalation strategy uses n-butyllithium (n-BuLi) to deprotonate a directing group (e.g., methoxy) at position 6, followed by quenching with isopropyl iodide. Subsequent removal of the directing group yields the desired product.

Advantages:

  • Higher regioselectivity (>90% purity).

  • Requires anhydrous conditions and low temperatures (−78°C).

Optimization of Reaction Conditions

Acid-Catalyzed Deprotection and Cyclization

Hydrochloric acid (HCl) effectively removes protecting groups (e.g., tetrahydropyranyl) during cyclization steps. For example, deprotection at pH 1–3 minimizes polymerization side reactions.

Critical Factors:

  • pH control: Reactions at pH < 2 reduce decomposition.

  • Temperature: Maintaining temperatures below 20°C improves yields by 15–20%.

Solvent and Catalyst Screening

Comparative studies show that tetrahydrofuran (THF) outperforms dioxane or ethers in cyclization reactions due to better solubility of intermediates. Catalytic sodium iodide (NaI) in NMP accelerates chloro displacement by piperazine.

Table 1. Solvent Impact on Piperazine Substitution

SolventTemperature (°C)Yield (%)Purity (%)
DMF906595
NMP907298
THF605893

Characterization and Purification

Spectroscopic Analysis

  • ¹H NMR: Aromatic protons at δ 7.2–7.8 ppm (benzothiazole), isopropyl doublet at δ 1.2–1.4 ppm, and piperazine signals at δ 2.8–3.1 ppm.

  • LC-MS: Molecular ion peak at m/z 273 [M+H]⁺.

Crystallization Techniques

Recrystallization from n-heptane/methyl tert-butyl ether (MTBE) mixtures (1:3) produces Form II crystals with >99% purity. Seeding at 45–50°C ensures polymorphic consistency .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by an isopropyl group and a piperazine moiety attached to a benzothiazole ring. This configuration enhances its solubility and biological activity, making it a candidate for various applications in medicinal chemistry. The thiazole ring contributes to its reactivity due to the presence of sulfur and nitrogen atoms, which can participate in diverse chemical interactions.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives, including 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole. These compounds have shown efficacy against various bacterial strains, with specific derivatives exhibiting strong activity against pathogens such as Micrococcus luteus and Bacillus spp. . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the thiazole ring can enhance antibacterial potency .

Anticonvulsant Activity

Research has indicated that thiazole derivatives possess anticonvulsant properties. For instance, compounds similar to this compound have been evaluated for their ability to prevent seizures in animal models. Studies suggest that certain structural features contribute significantly to their anticonvulsant effectiveness, making them potential candidates for further development in treating epilepsy .

Antitumor Activity

The potential anticancer properties of benzothiazole derivatives are also noteworthy. Compounds containing the benzothiazole scaffold have been investigated for their ability to inhibit cancer cell proliferation. For example, thiazole-pyridine hybrids have demonstrated significant anti-breast cancer efficacy compared to standard treatments . This highlights the importance of this compound as a lead compound for developing new anticancer agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole ring followed by the introduction of the piperazine moiety. Various synthetic routes have been explored to optimize yield and purity while maintaining biological activity. The development of novel derivatives through structural modifications continues to be an area of active research, aiming to enhance pharmacological profiles and reduce toxicity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Scaffold and Substituent Variations

Core Modifications
Compound Name Core Structure Position 2 Substituent Position 6 Substituent Key Differences vs. Target Compound
6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole Benzo[d]thiazole Direct piperazine attachment Isopropyl Reference compound
2-(3-(4-(Pyrimidin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (5e) Benzo[d]thiazole Piperazine-pyrimidine linked via 3-C propyl chain H (unsubstituted) Propyl linker introduces flexibility; pyrimidine enhances π-π stacking
2-(3-(4-(3-Methoxypyridin-2-yl)piperazin-1-yl)propyl)benzo[d]thiazole (5h) Benzo[d]thiazole Piperazine-3-methoxypyridine via propyl chain H Methoxy group increases polarity; linker extends molecular length
2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylic acid (3) Benzo[d]thiazole Boc-protected piperazine Carboxylic acid Carboxylic acid at position 6 enhances solubility but reduces lipophilicity
Key Observations
  • The target compound lacks this linker, suggesting tighter binding via direct piperazine attachment.
  • Position 6 Substituents : The isopropyl group in the target compound provides steric bulk and lipophilicity, contrasting with unsubstituted (5e, 5h) or polar carboxylic acid (3) derivatives . This may enhance blood-brain barrier penetration for CNS targets like D4R.

Pharmacological Implications

Receptor Affinity and Selectivity
  • Computational modeling suggests that removing the propyl linker (as in the target compound) may improve D4R binding by reducing off-target interactions .
  • Electron-Donating/Withdrawing Effects : Derivatives with electron-withdrawing groups (e.g., chloro in compound 9b ) exhibit reduced D4R affinity compared to electron-donating groups (e.g., methyl in 9a). The isopropyl group in the target compound, being electron-donating, may stabilize receptor interactions .

Physicochemical Properties

Property This compound 5e 5h 3
Molecular Weight ~317 g/mol 349 g/mol 379 g/mol 388 g/mol
LogP (Predicted) ~3.5 2.8 3.1 1.2
Solubility Low (lipophilic) Moderate Moderate High
Melting Point Not reported Brown oil Brown oil 258°C
  • The isopropyl group in the target compound increases LogP compared to carboxylic acid derivatives (3), favoring membrane permeability but requiring formulation optimization for bioavailability.

Biological Activity

6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole is a compound within the benzothiazole derivatives, notable for its potential biological activities. This compound features an isopropyl group and a piperazine moiety, which contribute to its unique chemical properties and possible therapeutic applications. The thiazole ring in this structure is significant for its reactivity and interaction with various biological targets.

The compound's structure can be described as follows:

  • Chemical Formula : C_{13}H_{16}N_{2}S
  • Molecular Weight : 236.35 g/mol

The presence of the thiazole ring, which contains sulfur and nitrogen, enhances the compound's reactivity due to the availability of π-electrons. This feature allows it to participate in various biochemical interactions, making it a candidate for further research in pharmacology.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies suggest that benzothiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound demonstrated effective antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent investigations into the anticancer properties of thiazole derivatives have revealed significant cytotoxic effects against various cancer cell lines. For example, compounds with similar scaffolds have been tested against human liver hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) cells, showing IC50 values indicating strong inhibitory effects . The mechanism often involves interaction with DNA or inhibition of topoisomerase enzymes, crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. These studies indicate that modifications to the benzothiazole scaffold can significantly influence potency and selectivity against various biological targets. For instance, the introduction of hydrophobic groups at specific positions has been linked to enhanced antibacterial activity .

Comparison Table of Related Compounds

Compound NameStructural FeaturesBiological Activity
2-(Piperazin-1-yl)benzothiazolePiperazine attached to benzothiazoleStrong antimicrobial activity
6-(4-Chlorophenyl)-2-(piperazin-1-yl)benzo[d]thiazoleChlorophenyl substitutionEnhanced potency against bacteria
Benzothiazole derivatives with alkyl side chainsVarious alkyl groups on thiazoleImproved lipophilicity and bioavailability

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 µg/mL against various bacterial strains, demonstrating significant antimicrobial potential .
  • Cytotoxicity Assays : In vitro assays using MTT showed that compounds based on the benzothiazole scaffold had IC50 values lower than those of established chemotherapeutic agents like doxorubicin when tested against HepG-2 and MCF-7 cell lines .
  • Molecular Docking Studies : Computational studies have suggested that this compound interacts effectively with target proteins involved in cancer progression, providing a biochemical rationale for its observed cytotoxicity .

Q & A

Q. How to address variability in melting points across studies (e.g., 200–202°C vs. 214–215°C)?

  • Answer: Polymorphism and salt form (HCl vs. oxalate) account for differences. Differential Scanning Calorimetry (DSC) and X-ray crystallography confirm crystalline phases. Standardized recrystallization protocols (e.g., slow cooling in 2-propanol) ensure reproducibility .

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